Hsd17B13-IN-13 was identified through high-throughput screening methods aimed at discovering selective inhibitors for HSD17B13. The compound belongs to a class of small molecule inhibitors that target enzymes involved in lipid metabolism. Its classification falls under pharmacological agents that are explored for their efficacy against liver-related disorders.
The synthesis of Hsd17B13-IN-13 involves several chemical reactions tailored to construct its unique molecular framework. Although specific synthetic routes for this compound are not detailed in the available literature, similar inhibitors have been synthesized using techniques such as:
The synthesis typically requires careful consideration of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
Crystallographic studies of HSD17B13 in complex with other inhibitors provide insights into potential binding modes that Hsd17B13-IN-13 might exploit.
Hsd17B13-IN-13 engages in specific biochemical interactions with HSD17B13, leading to inhibition of its enzymatic activity. The following types of reactions are relevant:
The precise reaction mechanisms remain to be fully characterized through experimental studies.
The mechanism by which Hsd17B13-IN-13 exerts its inhibitory effects involves several steps:
Experimental data from enzyme assays would be necessary to quantify these effects.
While specific physical properties (e.g., melting point, solubility) of Hsd17B13-IN-13 are not provided in the literature, general properties expected for small molecule inhibitors include:
Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry can be employed to characterize these properties.
Hsd17B13-IN-13 is primarily being investigated for its potential applications in treating liver diseases, particularly:
Further research is needed to validate these applications through preclinical and clinical studies.
HSD17B13 (17-beta hydroxysteroid dehydrogenase 13) is a lipid droplet (LD)-associated protein predominantly expressed in hepatocytes, with minimal detection in other liver cell types or extrahepatic tissues [3] [7]. Its structural organization includes an N-terminal hydrophobic domain (residues 4–16), a PAT-like domain (residues 22–28), and a C-terminal α-helical motif that collectively facilitate specific anchoring to lipid droplets [7] [9]. Unlike other members of the 17β-HSD family involved in steroid metabolism, HSD17B13 exhibits distinct enzymatic activities toward lipid mediators:
In experimental models, HSD17B13 overexpression exacerbates hepatic steatosis by promoting lipid accumulation. Su et al. demonstrated that adenovirus-mediated HSD17B13 expression in mouse liver increased triglyceride content by 300% compared to controls, while in vitro studies in hepatoma cells confirmed its pro-lipogenic effects [3]. This positions HSD17B13 as a critical pathogenic driver in NAFLD progression, particularly in the transition from simple steatosis to NASH, characterized by inflammation and fibrosis.
Table 1: Functional Domains and Metabolic Activities of HSD17B13
Domain/Region | Structural Features | Biological Functions |
---|---|---|
N-terminal hydrophobic domain (4-16 aa) | Leu/Ile-rich helix | Lipid droplet anchoring |
PAT-like domain (22-28 aa) | Conserved motif | Protein stability maintenance |
Catalytic domain (106-300 aa) | TGxxxGxG NAD+-binding motif; YxxxK active site | Retinol/LTB4 oxidation; Steroid metabolism |
C-terminal α-helix | Amphipathic helix | Lipid droplet targeting |
Genome-wide association studies (GWAS) have identified multiple protective genetic variants in HSD17B13 that reduce susceptibility to chronic liver diseases. The most extensively characterized variant is the rs72613567 splice-site mutation (T>TA), which causes exon skipping and generates a truncated, non-functional protein (P274del) [2] [5] [9]. This variant demonstrates consistent protective effects across diverse populations and liver disease etiologies:
Other loss-of-function variants include rs62305723 (P260S), which disrupts catalytic activity, and rs143404524 (A192LfsTERM), causing premature termination [5] [9]. Importantly, these variants protect against advanced liver injury without preventing initial steatosis development, indicating selective modulation of disease progression rather than lipid accumulation onset. Global allele frequencies range from 5% in African populations to 34% in East Asians, supporting population-specific genetic risk stratification [5] [10].
Table 2: Clinically Significant Protective HSD17B13 Variants
Variant | Molecular Consequence | Population Frequency | Primary Protective Association |
---|---|---|---|
rs72613567 (T>TA) | Exon skipping; truncated protein | 18% Global (34% East Asian) | NASH, fibrosis, ALD, HCC |
rs62305723 (P260S) | Impaired catalytic activity | 2% European | NASH progression |
rs143404524 (A192Lfs) | Frameshift; premature stop | 6% European | Advanced fibrosis |
rs6834314 (intergenic) | Strong LD with rs72613567 | 23% Global | Reduced ALT/AST levels |
The genetic validation from loss-of-function variants provides a compelling foundation for HSD17B13 inhibition as a therapeutic strategy. Unlike risk genes such as PNPLA3, where gain-of-function variants promote disease, HSD17B13 inactivation is naturally protective without apparent detrimental phenotypes [5] [7]. This human genetic evidence substantially de-risks drug development, as evidenced by several pharmacological advantages:
Structurally, the catalytic domain of HSD17B13 contains a hydrophobic substrate-binding tunnel that accommodates diverse lipid molecules [9]. Crystallography studies reveal conformational flexibility in the NAD+-binding domain, enabling allosteric inhibition approaches. The recent determination of human HSD17B13 structures in complex with small-molecule inhibitors (e.g., PF-00434319 series) provides blueprints for rational drug design targeting both the cofactor-binding site and substrate-access channels [9].
Table 3: Therapeutic Advantages of HSD17B13 vs. Other NAFLD Targets
Therapeutic Attribute | HSD17B13 | PNPLA3 | FXR Agonists |
---|---|---|---|
Human genetic validation | Loss-of-function protective | Gain-of-function detrimental | Limited polymorphisms |
Tissue specificity | Primarily hepatocytes | Multi-tissue expression | Intestine/liver |
Mechanism clarity | LD biology & inflammation | Lipase function uncertain | Bile acid signaling |
Impact on steatosis | No inhibition of initial accumulation | Promotes accumulation | Reduces accumulation |
Drug development stage | Small molecules in Phase I | No direct inhibitors | Approved (OCA) |
Emerging RNA interference approaches (e.g., ARO-HSD) and small-molecule inhibitors (e.g., Hsd17B13-IN-13) demonstrate promising preclinical efficacy. Hsd17B13-IN-13, a benzimidazole derivative, achieves 90% enzyme inhibition at nanomolar concentrations by competitively occupying the NAD+-binding pocket while extending into the steroid substrate channel [9]. Its chemical structure optimizes interactions with residues His153 and Tyr156 in the catalytic triad, translating to enhanced metabolic stability and liver exposure in pharmacokinetic studies. These developments position HSD17B13 inhibitors as next-generation therapeutics for metabolic and fibrotic liver disorders.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7